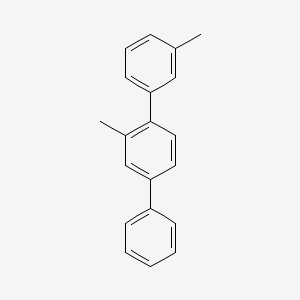
2-methyl-1-(3-methylphenyl)-4-phenylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(3-methylphenyl)-4-phenylbenzene is an organic compound with a complex aromatic structure. This compound is characterized by the presence of multiple benzene rings, which contribute to its unique chemical properties. It is used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1-(3-methylphenyl)-4-phenylbenzene typically involves the use of Grignard reagents. One common method is the reaction of 3-methylbenzyl chloride with phenylmagnesium bromide, followed by the addition of 2-methylbenzyl chloride. The reaction is carried out in an anhydrous ether solvent under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-(3-methylphenyl)-4-phenylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert it into corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents like nitro groups can be introduced using nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating agents like nitric acid and sulfuric acid mixture.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro derivatives.
Scientific Research Applications
2-Methyl-1-(3-methylphenyl)-4-phenylbenzene is used in various fields of scientific research:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a model compound in drug development and pharmacological studies.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-1-(3-methylphenyl)-4-phenylbenzene involves its interaction with various molecular targetsIts aromatic structure allows it to participate in π-π interactions, which are crucial in many biological processes .
Comparison with Similar Compounds
- 2-Methyl-3-phenyl-1-propanol
- 2-Methyl-3-phenylpropanal
- 2-Methyl-3-phenylpropionic acid
Comparison: Compared to these similar compounds, 2-methyl-1-(3-methylphenyl)-4-phenylbenzene has a more complex aromatic structure, which provides it with unique reactivity and stability. This makes it particularly useful in applications requiring high chemical stability and specific reactivity patterns .
Biological Activity
2-Methyl-1-(3-methylphenyl)-4-phenylbenzene, also known as a derivative of biphenyl compounds, has garnered attention due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
The compound's chemical structure can be represented as follows:
- Molecular Formula : C16H16
- Molecular Weight : 208.30 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC(C1=CC=CC=C1)C2=CC=CC=C2
Antimicrobial Activity
Research indicates that derivatives of biphenyl compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds often range from 4.69 µM to 156.47 µM against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Related Biphenyl Derivative | 4.69 - 156.47 | Various Bacteria and Fungi |
The specific antimicrobial activity of this compound remains to be fully characterized, but its structural similarities suggest potential efficacy against pathogens.
Case Studies
A notable case study examined the effects of structural modifications on the biological activity of biphenyl derivatives. Researchers found that the introduction of methyl groups significantly enhanced the antimicrobial and anticancer properties of these compounds.
In another study focusing on the structure-activity relationship (SAR), it was demonstrated that specific substitutions on the phenyl rings could lead to increased potency against various cancer cell lines and microbial strains.
The proposed mechanisms through which biphenyl derivatives exert their biological effects include:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in cellular processes, disrupting growth and proliferation.
- Cell Membrane Disruption : Antimicrobial activity may arise from the ability to compromise bacterial cell membranes.
- Apoptotic Pathways : Induction of programmed cell death in cancer cells through activation of apoptotic pathways.
Properties
Molecular Formula |
C20H18 |
|---|---|
Molecular Weight |
258.4 g/mol |
IUPAC Name |
2-methyl-1-(3-methylphenyl)-4-phenylbenzene |
InChI |
InChI=1S/C20H18/c1-15-7-6-10-19(13-15)20-12-11-18(14-16(20)2)17-8-4-3-5-9-17/h3-14H,1-2H3 |
InChI Key |
JYJCBXHDQIMHJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=C(C=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















